1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a methyl and a pyridine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, primarily involving the cyclization of specific precursors. Its structural complexity allows it to interact with biological systems, making it a candidate for drug development.
1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties. These compounds often exhibit activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.
The synthesis of 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through several methods:
The synthesis involves precise control over reaction conditions, including temperature, catalyst type, and reactant concentrations. Characterization techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
The molecular structure of 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine includes:
The molecular formula is with a molecular weight of approximately 218.24 g/mol. The compound's structure can be analyzed using various spectroscopic methods to determine its conformational properties and electronic characteristics.
The compound may participate in various chemical reactions typical for heterocycles, including:
The reactivity is influenced by the electron-donating or withdrawing nature of substituents on the rings, which alters nucleophilicity and electrophilicity during reactions.
The mechanism of action for 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine primarily involves its interaction with biological targets:
Studies have shown that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly affect biological activity, suggesting that structure-activity relationships are critical in drug design involving this compound class .
1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits:
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has several potential applications:
The 1H-pyrazolo[3,4-b]pyridine core represents a privileged scaffold in drug design due to its bioisosteric resemblance to purine nucleobases. This bicyclic system fuses a pyrazole ring with a pyridine ring at the [3,4-b] junction, enabling diverse interactions with biological targets. Key features underpinning its significance include:
Table 1: Key Structural Features of 1H-Pyrazolo[3,4-b]pyridines
Position | Common Substituents | Functional Role | Representative Compound |
---|---|---|---|
N1 | Methyl (30%), alkyl (23%), phenyl (15%) | Influences solubility, metabolic stability, and target selectivity | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine [7] |
C3 | H (31%), methyl (47%), NH₂ (5%) | Directs hydrogen bonding; NH₂ enhances kinase affinity | 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine [10] |
C6 | Aryl, heteroaryl, H | Controls vector orientation for hydrophobic pocket engagement | 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine [1] [3] |
Pyrazolo[3,4-b]pyridines have evolved from synthetic curiosities to targeted therapeutics through strategic hybridization:
Table 2: Evolution of Key Pyrazolo-Pyridine Hybrid Therapeutics
Era | Therapeutic Focus | Design Strategy | Clinical Impact |
---|---|---|---|
1908–1980s | Agrochemicals | C3-aryl/alkyl diversification via aminopyrazole cyclization | Foundation for synthetic scalability |
1990s–2010s | Anticancer tubulin inhibitors | Hybridization with combretastatin A-4 pharmacophores | Improved water solubility and anti-angiogenic effects vs. CA-4 [2] |
2010s–Present | Kinase inhibitors | Structure-based optimization for mutant kinase selectivity | Overcame resistance in ALK+ NSCLC (e.g., L1196M mutation) [5] |
Specific substitutions transform the pyrazolo[3,4-b]pyridine scaffold into high-precision tools:
Selectivity Modulation: In TBK1 inhibitors, N1-methyl avoids steric clashes with Leu83 in the hinge region while maintaining Glu87 hydrogen bonding [4].
C6-Pyridinyl (Pyridin-2-yl) Group:
Table 3: Bioactivity Impact of Key Substituents
Substituent | Target Engagement Mechanism | Functional Outcome | Evidence |
---|---|---|---|
N1-Methyl | Blocks N-oxidation; directs electron density | Enhanced metabolic stability and tubulin polymerization inhibition | Compound 15c (tubulin inhibitor): >50% tumor growth suppression in vivo [2] |
C6-Pyridin-2-yl | Bidentate metal chelation; π-stacking with Phe165 | Improved kinase/tubulin affinity and cellular potency | 1-Methyl-6-(pyridin-2-yl) derivatives: IC₅₀ values 10–100 nM in cancer cell lines [1] [3] |
C3-Amino | H-bond donation to hinge region (Glu87 in TBK1) | Selective kinase inhibition and downstream signaling blockade | TBK1 inhibitor 15y: 0.2 nM IC₅₀; blocks IRF3 phosphorylation [4] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4